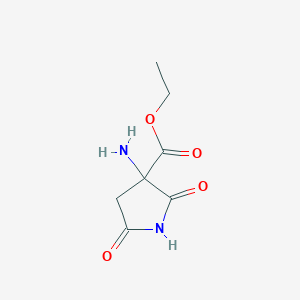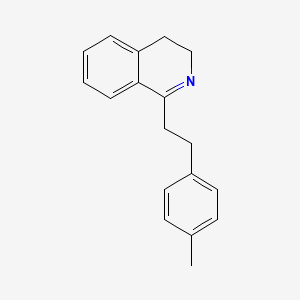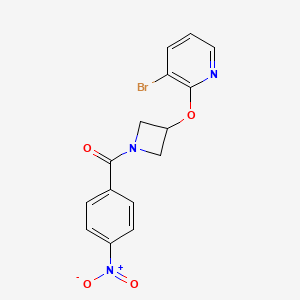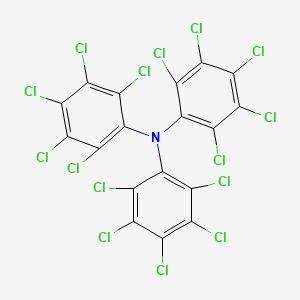
2,3,4,5,6-Pentachloro-N,N-bis(pentachlorophenyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5,6-Pentachloro-N,N-bis(pentachlorophenyl)aniline is a highly chlorinated aromatic amine. This compound is known for its significant stability and resistance to degradation, making it useful in various industrial applications. Its molecular formula is C18Cl15N, and it has a high molecular weight of 761.99 g/mol .
Vorbereitungsmethoden
The synthesis of 2,3,4,5,6-Pentachloro-N,N-bis(pentachlorophenyl)aniline typically involves the chlorination of aniline derivatives. The reaction conditions often require the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride, and the process is usually carried out under controlled temperature and pressure conditions to ensure complete chlorination . Industrial production methods may involve large-scale chlorination reactors where the reaction parameters are meticulously controlled to achieve high yields and purity.
Analyse Chemischer Reaktionen
2,3,4,5,6-Pentachloro-N,N-bis(pentachlorophenyl)aniline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various chlorinated by-products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the partial or complete removal of chlorine atoms.
Common reagents used in these reactions include chlorine gas, sulfuryl chloride, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,3,4,5,6-Pentachloro-N,N-bis(pentachlorophenyl)aniline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex chlorinated compounds.
Biology: Research studies often utilize this compound to understand the effects of chlorinated aromatic amines on biological systems.
Medicine: Its potential use in developing pharmaceuticals is being explored, particularly in the synthesis of drugs that require stable aromatic amine structures.
Wirkmechanismus
The mechanism of action of 2,3,4,5,6-Pentachloro-N,N-bis(pentachlorophenyl)aniline involves its interaction with cellular components, leading to disruption of normal cellular functions. The highly chlorinated structure allows it to interact with and disrupt lipid membranes, proteins, and nucleic acids. This disruption can lead to cell death or inhibition of cellular processes, making it effective as a pesticide .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,3,4,5,6-Pentachloro-N,N-bis(pentachlorophenyl)aniline include:
2,3,4,5,6-Pentachloroaniline: This compound has a similar structure but lacks the additional pentachlorophenyl groups.
Pentachlorophenol: Another highly chlorinated compound used as a pesticide and disinfectant.
2,3,4,5,6-Pentachloroanisole: This compound has a methoxy group instead of the amino group, leading to different chemical properties and applications
The uniqueness of this compound lies in its dual pentachlorophenyl groups, which confer additional stability and reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
4181-19-5 |
|---|---|
Molekularformel |
C18Cl15N |
Molekulargewicht |
762.0 g/mol |
IUPAC-Name |
2,3,4,5,6-pentachloro-N,N-bis(2,3,4,5,6-pentachlorophenyl)aniline |
InChI |
InChI=1S/C18Cl15N/c19-1-4(22)10(28)16(11(29)5(1)23)34(17-12(30)6(24)2(20)7(25)13(17)31)18-14(32)8(26)3(21)9(27)15(18)33 |
InChI-Schlüssel |
OHWNYEYQUNRMKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)N(C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


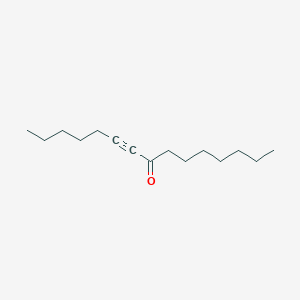

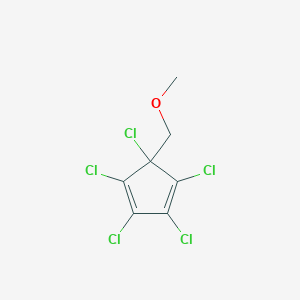

![N-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]guanidine](/img/structure/B14130985.png)
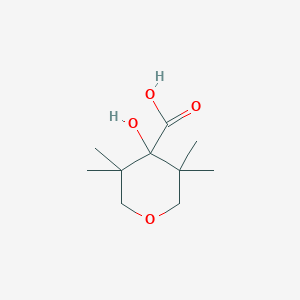


![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B14131005.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B14131028.png)
